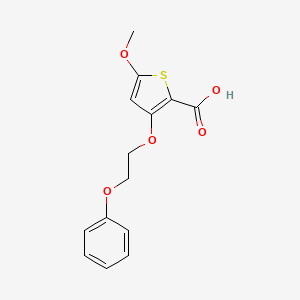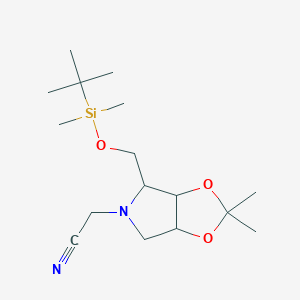![molecular formula C9H18NO4P B12069902 Diethyl [2-(acryloylamino)ethyl]phosphonate CAS No. 518991-74-7](/img/structure/B12069902.png)
Diethyl [2-(acryloylamino)ethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester is an organophosphorus compound. It is a derivative of phosphonic acid and contains a diethyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester typically involves the reaction of phosphonic acid with diethyl alcohol in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process includes the addition of anhydrous ethanol and benzene, followed by the gradual addition of phosphorus trichloride at controlled temperatures. The reaction mixture is then neutralized with ammonia gas, and the product is purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives with additional oxygen atoms, while reduction reactions may produce simpler phosphonic acid compounds .
Applications De Recherche Scientifique
Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a bioisostere for phosphate groups in biochemical studies.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is employed in the production of herbicides, fungicides, and other agrochemicals .
Mécanisme D'action
The mechanism of action of phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester involves its interaction with specific molecular targets. In biological systems, it can mimic phosphate groups and inhibit enzymes that rely on phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, [2,2,2-trichloro-1-[(1-oxo-3-phenyl-2-propenyl)amino]ethyl]-, diethyl ester
- Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, dimethyl ester
Uniqueness
Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its ability to act as a bioisostere for phosphate groups makes it particularly valuable in biochemical and medicinal research .
Propriétés
Numéro CAS |
518991-74-7 |
|---|---|
Formule moléculaire |
C9H18NO4P |
Poids moléculaire |
235.22 g/mol |
Nom IUPAC |
N-(2-diethoxyphosphorylethyl)prop-2-enamide |
InChI |
InChI=1S/C9H18NO4P/c1-4-9(11)10-7-8-15(12,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3,(H,10,11) |
Clé InChI |
PQSCCOKWHTUXTK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCNC(=O)C=C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)



![Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B12069851.png)
![6-Vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12069855.png)







